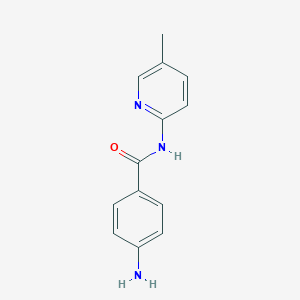
4-amino-N-(5-methylpyridin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-(5-methylpyridin-2-yl)benzamide: is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring. This particular compound is notable for its substitution pattern, which includes an amino group at the para position and a pyridyl group at the nitrogen atom of the amide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. For 4-amino-N-(5-methylpyridin-2-yl)benzamide, the reaction can be carried out using benzoic acid derivatives and 5-methyl-2-pyridylamine. The reaction is often facilitated by the presence of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4), under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly nature.
Industrial Production Methods: In industrial settings, the production of benzamide derivatives can be scaled up using similar synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. The reaction conditions are optimized to ensure high efficiency and minimal environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 4-amino-N-(5-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group of the amide can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed:
Oxidation: Nitrobenzamide derivatives.
Reduction: Aminobenzylamine derivatives.
Substitution: Various substituted benzamides depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-amino-N-(5-methylpyridin-2-yl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and protein binding. It can act as an inhibitor or activator of specific enzymes, providing insights into biochemical pathways.
Medicine: Benzamide derivatives are known for their therapeutic properties. This compound may exhibit anti-inflammatory, analgesic, and antitumor activities. It is also explored for its potential use in treating neurological disorders.
Industry: In the industrial sector, benzamide derivatives are used in the production of polymers, dyes, and other specialty chemicals. Their stability and reactivity make them valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 4-amino-N-(5-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyridyl group enhances the compound’s binding affinity to certain receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Benzamide: The simplest amide derivative of benzoic acid.
4-Aminobenzamide: Similar structure but lacks the pyridyl group.
5-Methyl-2-pyridylamine: Contains the pyridyl group but lacks the benzamide structure.
Uniqueness: 4-amino-N-(5-methylpyridin-2-yl)benzamide is unique due to its specific substitution pattern, which combines the properties of both benzamide and pyridylamine. This combination enhances its reactivity and binding affinity, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
17710-08-6 |
|---|---|
Molekularformel |
C13H13N3O |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
4-amino-N-(5-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H13N3O/c1-9-2-7-12(15-8-9)16-13(17)10-3-5-11(14)6-4-10/h2-8H,14H2,1H3,(H,15,16,17) |
InChI-Schlüssel |
BARXDSNMNYUFCZ-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)N |
Kanonische SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)N |
Key on ui other cas no. |
17710-08-6 |
Synonyme |
4-Amino-N-(5-methyl-2-pyridyl)benzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















